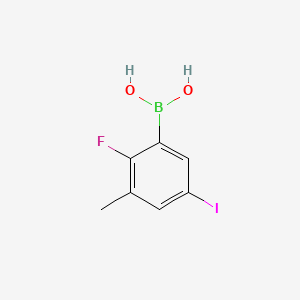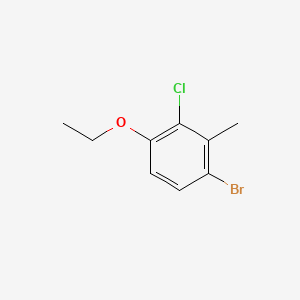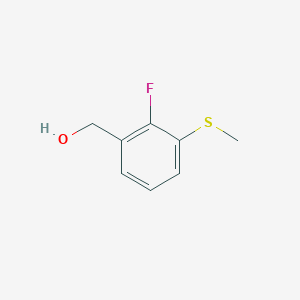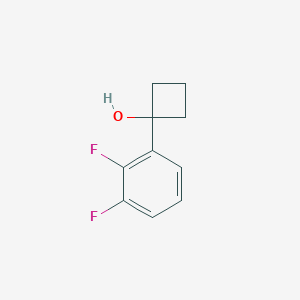
5-Hydroxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a hydroxy group, a trimethylsilyl-ethoxy group, and a carbonitrile group attached to the indole core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Trimethylsilyl-Ethoxy Group: This step involves the reaction of the hydroxy-indole intermediate with trimethylsilyl chloride and ethylene oxide under basic conditions to form the trimethylsilyl-ethoxy group.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
5-Hydroxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 5-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile.
Reduction: Formation of 5-hydroxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-amine.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
科学研究应用
5-Hydroxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including advanced polymers and coatings.
作用机制
The mechanism of action of 5-Hydroxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it could inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular signaling.
相似化合物的比较
Similar Compounds
5-Hydroxy-2-methyl-1H-indole: Similar structure but lacks the trimethylsilyl-ethoxy and carbonitrile groups.
5-Hydroxy-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile: Lacks the hydroxy group.
Uniqueness
5-Hydroxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile is unique due to the combination of functional groups attached to the indole core. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C15H20N2O2Si |
|---|---|
分子量 |
288.42 g/mol |
IUPAC 名称 |
5-hydroxy-1-(2-trimethylsilylethoxymethyl)indole-3-carbonitrile |
InChI |
InChI=1S/C15H20N2O2Si/c1-20(2,3)7-6-19-11-17-10-12(9-16)14-8-13(18)4-5-15(14)17/h4-5,8,10,18H,6-7,11H2,1-3H3 |
InChI 键 |
QVFGDAMKQIVMFU-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCOCN1C=C(C2=C1C=CC(=C2)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


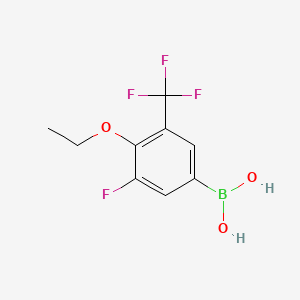
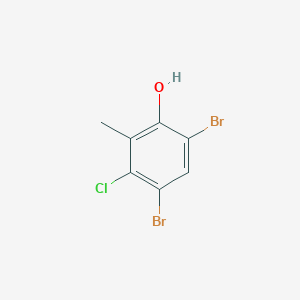

![Tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hemioxalate](/img/structure/B14027516.png)
![Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14027527.png)

